Óxido de loperamida

Descripción general

Descripción

El óxido de loperamida es un derivado de la loperamida, un agente antidiarreico conocido. Es un compuesto sintético que actúa sobre los receptores opioides en el tracto gastrointestinal para reducir los movimientos intestinales y aliviar la diarrea. El óxido de loperamida destaca por su mayor estabilidad y eficacia en comparación con su compuesto original, la loperamida .

Aplicaciones Científicas De Investigación

El óxido de loperamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de oxidación y la eficiencia de los catalizadores.

Biología: Se ha investigado por sus efectos sobre la motilidad gastrointestinal y las interacciones con los receptores opioides.

Medicina: Se ha explorado por su potencial en el tratamiento de la diarrea y otros trastornos gastrointestinales.

Industria: Utilizado en el desarrollo de nuevas formulaciones antidiarreicas y sistemas de administración de fármacos

Mecanismo De Acción

El óxido de loperamida ejerce sus efectos al actuar sobre los receptores μ-opioides del plexo mientérico del intestino grueso. Disminuye la actividad del plexo mientérico, reduciendo el tono de los músculos lisos longitudinales y circulares de la pared intestinal. Esto da como resultado una disminución del peristaltismo y un tiempo de tránsito gastrointestinal más largo, lo que permite una mayor absorción de líquidos y electrolitos .

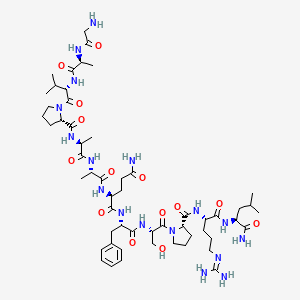

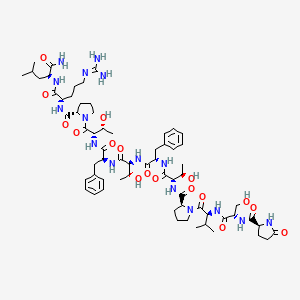

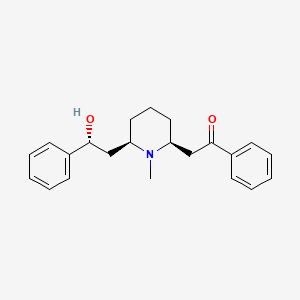

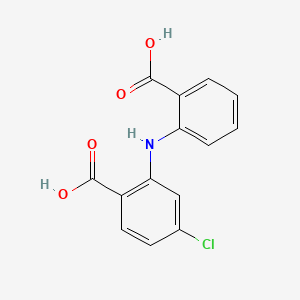

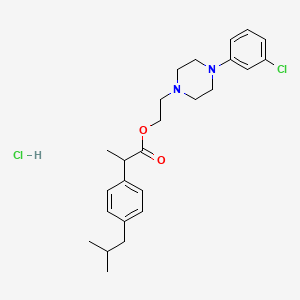

Compuestos Similares:

Loperamida: El compuesto original, también un agente antidiarreico.

Difenoxilato: Otro agonista del receptor opioide utilizado para tratar la diarrea.

Difenoxina: Un metabolito del difenoxilato con propiedades antidiarreicas similares.

Singularidad: El óxido de loperamida es único debido a su mayor estabilidad y eficacia en comparación con la loperamida. Tiene una duración de acción más larga y es menos probable que se metabolice rápidamente, lo que lo hace más eficaz en el tratamiento de la diarrea crónica .

Análisis Bioquímico

Biochemical Properties

Loperamide oxide, like its parent compound Loperamide, acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . Receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, Loperamide oxide suppresses the overactive bowel movements associated with diarrhea .

Cellular Effects

Loperamide oxide, through its interaction with the mu-opioid receptor, can influence various cellular processes. It has been shown to have an effect on gastrointestinal motility, reducing the speed at which substances pass through the gut . This can influence cell signaling pathways, gene expression, and cellular metabolism within the cells of the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of action of Loperamide oxide involves its binding to the mu-opioid receptor, leading to the recruitment of G-protein receptor kinases . This triggers a cascade of molecular events that ultimately result in the inhibition of enteric nerve activity . This mechanism is responsible for the drug’s antidiarrheal effects .

Temporal Effects in Laboratory Settings

It is known that Loperamide, the parent compound, has a plasma half-life of 7 to 15 hours in humans . This suggests that Loperamide oxide may also have a long duration of action.

Dosage Effects in Animal Models

It is known that Loperamide, the parent compound, has a significant constipating effect in healthy volunteers . This suggests that Loperamide oxide may also exhibit dose-dependent effects in animal models.

Metabolic Pathways

The primary metabolic pathway of Loperamide, the parent compound of Loperamide oxide, is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 play a minor role in Loperamide N-demethylation . Metabolites of Loperamide are pharmacologically inactive .

Transport and Distribution

It is known that Loperamide, the parent compound, is a substrate of P-glycoprotein . This suggests that Loperamide oxide may also interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

Given its interaction with the mu-opioid receptor, it is likely that it localizes to the cell membrane where this receptor is expressed

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El óxido de loperamida se puede sintetizar a partir de loperamida o clorhidrato de loperamida. El proceso consiste en hacer reaccionar loperamida en un disolvente orgánico en presencia de un catalizador. Los catalizadores comunes incluyen ácido molíbdico, dióxido de selenio, tungstato de sodio, ácido selénico de benceno y óxido de silicio de titanio . La reacción se realiza típicamente en condiciones controladas para garantizar la oxidación selectiva y minimizar las reacciones secundarias.

Métodos de Producción Industrial: La producción industrial de óxido de loperamida implica un proceso de dos pasos. Primero, la loperamida se oxida en presencia de un catalizador para formar óxido de loperamida. A esto le sigue una reacción con agua y un disolvente orgánico que contiene agua para producir monohidrato de óxido de loperamida . Este método es eficiente y permite la producción a gran escala con pasos de purificación mínimos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El óxido de loperamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La reacción principal en su síntesis.

Reducción: Puede reducirse de nuevo a loperamida en condiciones específicas.

Sustitución: Reacciona con diferentes reactivos para formar diversos derivados.

Reactivos y Condiciones Comunes:

Oxidación: Catalizadores como ácido molíbdico y dióxido de selenio.

Reducción: Agentes reductores como el hidrógeno en presencia de un catalizador de paladio.

Sustitución: Diversos disolventes orgánicos y reactivos según el derivado deseado.

Productos Principales:

Loperamida: El producto de reducción.

Derivados de la loperamida: Formados a través de reacciones de sustitución.

Comparación Con Compuestos Similares

Loperamide: The parent compound, also an antidiarrheal agent.

Diphenoxylate: Another opioid receptor agonist used to treat diarrhea.

Difenoxin: A metabolite of diphenoxylate with similar antidiarrheal properties.

Uniqueness: Loperamide oxide is unique due to its enhanced stability and efficacy compared to loperamide. It has a longer duration of action and is less likely to be metabolized quickly, making it more effective in treating chronic diarrhea .

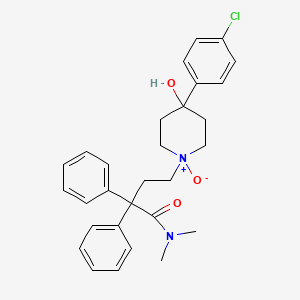

Propiedades

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSBTJVTUVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883171, DTXSID10869468 | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106900-12-3, 109572-89-6 | |

| Record name | Loperamide oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide anhydrous, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOPERAMIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

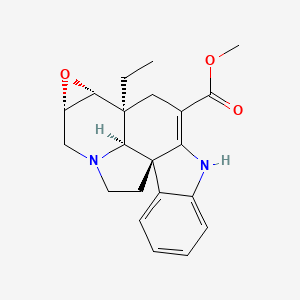

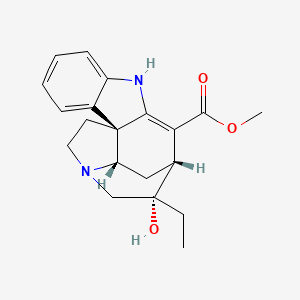

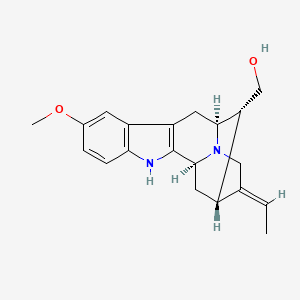

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

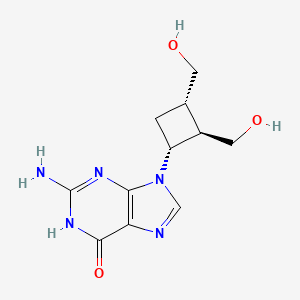

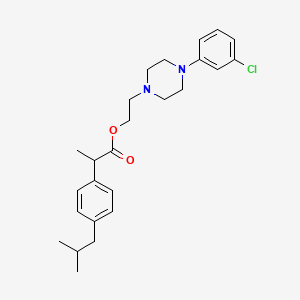

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)